1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid
Description
1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid is a partially hydrogenated pyridine derivative featuring a 3-pyridinecarboxylic acid core. Its structure includes a methyl group at position 2, a 4-methylphenyl substituent at position 4, and a ketone at position 6 (Figure 1).
Properties
CAS No. |
1093759-00-2 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-8-3-5-10(6-4-8)11-7-12(16)15-9(2)13(11)14(17)18/h3-6,11H,7H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
LSOCVXKXBIYWHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=O)NC(=C2C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Key Research Findings and Implications
- Positional Isomerism : The 3-pyridinecarboxylic acid group (target compound) offers optimal redox activity compared to 2- or 4-isomers .
- Substituent Effects : Bulky aryl groups (e.g., 4-methylphenyl) may enhance bioavailability but require further pharmacokinetic validation .
- Synthetic Utility : Complex analogs () demonstrate the versatility of the tetrahydropyridine scaffold in drug design .
Biological Activity
1,4,5,6-Tetrahydro-2-methyl-6-oxo-4-[4-(methyl)phenyl]-3-pyridinecarboxylic acid (commonly referred to as the compound) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15NO3
- Molecular Weight : 245.281 g/mol
- CAS Number : Not specified in the search results.
- Structure : The compound features a tetrahydropyridine core with a carboxylic acid functional group and a methyl-substituted phenyl ring.
Pharmacological Activities
The biological activity of this compound has been investigated in various studies, revealing several pharmacological properties:
1. Antimicrobial Activity
Research indicates that derivatives of pyridinecarboxylic acids often exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have demonstrated effectiveness against various bacterial strains through mechanisms involving disruption of bacterial cell walls and inhibition of essential metabolic pathways .
2. Antioxidant Properties
The compound has shown potential antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This activity is often assessed using assays such as DPPH radical scavenging and reducing power assays .
3. Enzyme Inhibition
Studies have suggested that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways, including fatty acid synthase (FASN). This inhibition can lead to reduced lipid synthesis and may have implications for cancer treatment strategies .
The precise mechanisms by which this compound exerts its biological effects are under investigation. However, it is hypothesized that its action may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in lipid metabolism, suggesting a potential pathway for therapeutic application in metabolic disorders .
- Modulation of Cellular Signaling Pathways : The compound may influence signaling pathways related to oxidative stress and inflammation, contributing to its antioxidant effects.
Case Studies
Several studies have explored the biological activity of pyridine derivatives similar to the target compound:
- Study on Antimicrobial Effects :
- Antioxidant Activity Assessment :
- Cancer Treatment Potential :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H15NO3 |
| Molecular Weight | 245.281 g/mol |
| Antimicrobial Activity | Effective against various strains |
| Antioxidant Activity | DPPH scavenging capacity |
| Enzyme Inhibition | Potential FASN inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
